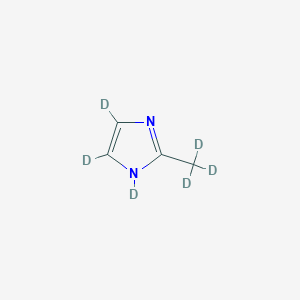![molecular formula C19H14Br2 B1429294 5,9-dibromo-7,7-dimethyl-7H-Benzo[c]fluorene CAS No. 1056884-35-5](/img/structure/B1429294.png)
5,9-dibromo-7,7-dimethyl-7H-Benzo[c]fluorene
Overview
Description
5,9-Dibromo-7,7-dimethyl-7H-Benzo[c]fluorene is an organic compound with the molecular formula C19H14Br2. This compound is characterized by its unique structure, which includes two bromine atoms and two methyl groups attached to a benzo[c]fluorene core. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Mechanism of Action
Chemical Properties
“5,9-dibromo-7,7-dimethyl-7H-Benzo[c]fluorene” is a solid compound with a molecular formula of C19H14Br2 and a molecular weight of 402.13 . It appears as a white to light yellow powder or crystal . It has a melting point of 111.0 to 115.0 °C and is soluble in toluene .
Safety Information
This compound may cause skin and eye irritation. Therefore, it’s recommended to wear protective gloves, eye protection, and face protection when handling it. If skin or eye irritation occurs, seek medical advice or attention .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,9-dibromo-7,7-dimethyl-7H-Benzo[c]fluorene typically involves the bromination of 7,7-dimethyl-7H-benzo[c]fluorene. This process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination at the 5 and 9 positions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize environmental impact.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of 7,7-dimethyl-7H-benzo[c]fluorene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of 5,9-diamino-7,7-dimethyl-7H-benzo[c]fluorene or 5,9-dithiocyanato-7,7-dimethyl-7H-benzo[c]fluorene.
Oxidation: Formation of 5,9-dibromo-7,7-dimethyl-7H-benzo[c]fluorenone.
Reduction: Formation of 7,7-dimethyl-7H-benzo[c]fluorene.
Scientific Research Applications
Chemistry: In organic synthesis, 5,9-dibromo-7,7-dimethyl-7H-Benzo[c]fluorene serves as a precursor for the synthesis of more complex polycyclic aromatic hydrocarbons (PAHs). It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine: The compound is investigated for its potential biological activities, including anticancer and antimicrobial properties. Its derivatives are studied for their ability to interact with biological macromolecules, such as DNA and proteins, which could lead to the development of new therapeutic agents.
Industry: In the materials science field, this compound is used in the fabrication of organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for use in optoelectronic devices.
Comparison with Similar Compounds
7,7-Dimethyl-7H-benzo[c]fluorene: Lacks the bromine atoms, making it less reactive in substitution reactions.
5,9-Dichloro-7,7-dimethyl-7H-benzo[c]fluorene: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
5,9-Dibromo-7,7-diphenyl-7H-benzo[c]fluorene: Contains phenyl groups instead of methyl groups, affecting its physical and chemical properties.
Uniqueness: 5,9-Dibromo-7,7-dimethyl-7H-Benzo[c]fluorene is unique due to the presence of both bromine atoms and methyl groups, which confer specific reactivity and stability. This makes it particularly valuable in synthetic chemistry and materials science applications where precise control over molecular structure is crucial.
By understanding the properties and applications of this compound, researchers can continue to explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
5,9-dibromo-7,7-dimethylbenzo[c]fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Br2/c1-19(2)15-9-11(20)7-8-14(15)18-13-6-4-3-5-12(13)17(21)10-16(18)19/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTHKOHPRYCPON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C4=CC=CC=C43)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1056884-35-5 | |
| Record name | 5,9-Dibromo-7,7-dimethyl-7H-benzo[c]fluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


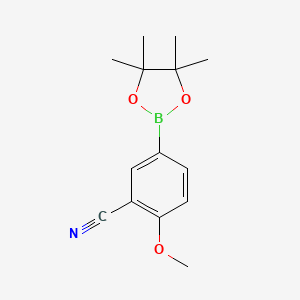

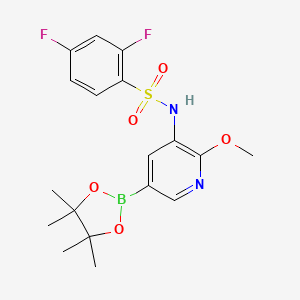
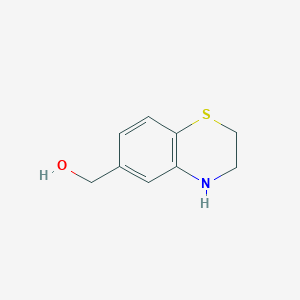

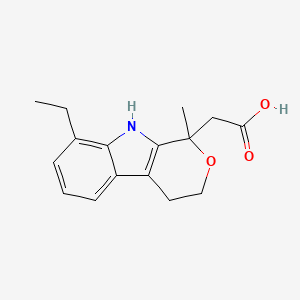
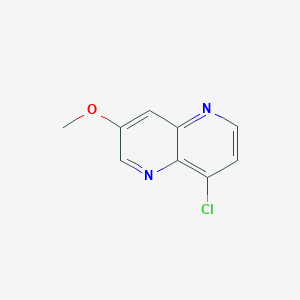
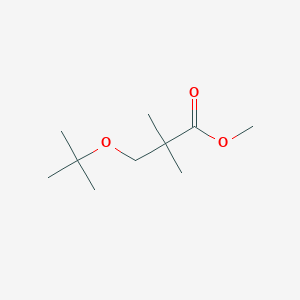
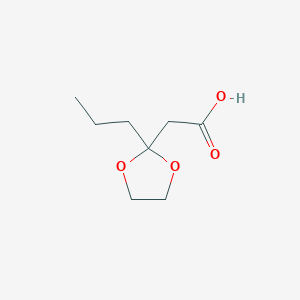

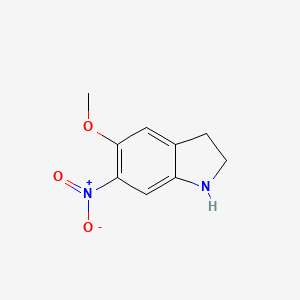
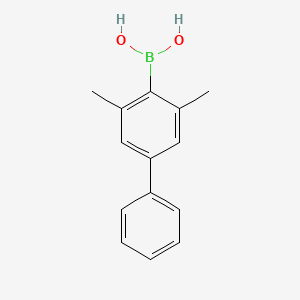
![N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide](/img/structure/B1429233.png)
